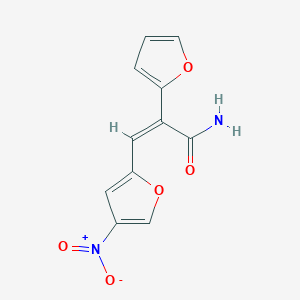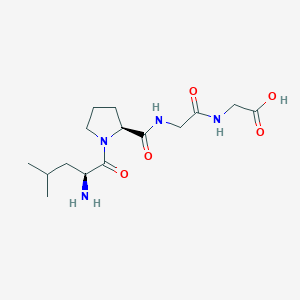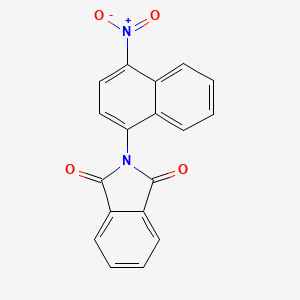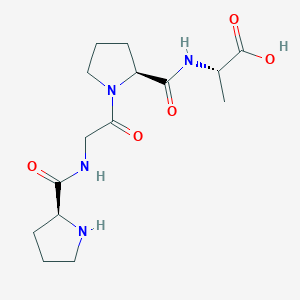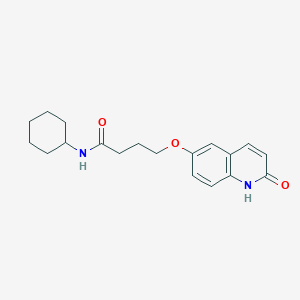
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is a chemical compound with the molecular formula C19H24N2O3. It is known for its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a butanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide typically involves the reaction of cyclohexylamine with 4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-N-methyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
- N-Cyclohexyl-N-hexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide
Uniqueness
N-Cyclohexyl-4-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
69592-36-5 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-[(2-oxo-1H-quinolin-6-yl)oxy]butanamide |
InChI |
InChI=1S/C19H24N2O3/c22-18(20-15-5-2-1-3-6-15)7-4-12-24-16-9-10-17-14(13-16)8-11-19(23)21-17/h8-11,13,15H,1-7,12H2,(H,20,22)(H,21,23) |
InChI Key |
RQGJDYPBBZGUKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


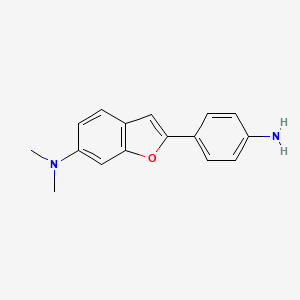
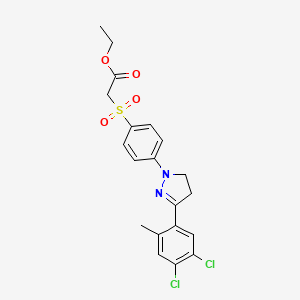
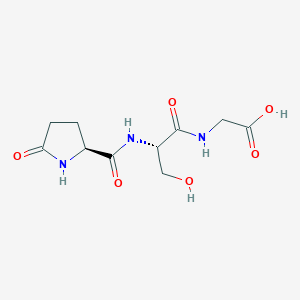
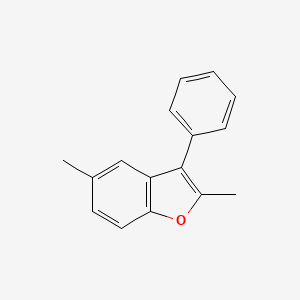
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
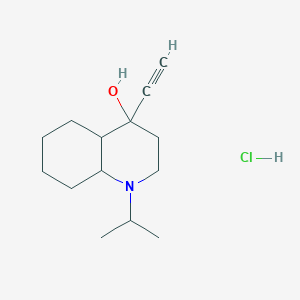
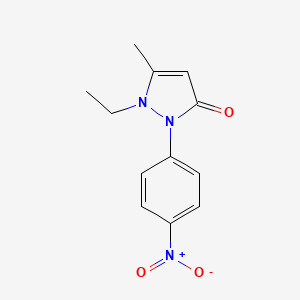

![N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B12902132.png)
